Cas no 79-91-4 (2,2-dimethyl-5-oxooxolane-3-carboxylic acid)

2,2-dimethyl-5-oxooxolane-3-carboxylic acid structure
79-91-4 structure
Product Name:2,2-dimethyl-5-oxooxolane-3-carboxylic acid
Numero CAS:79-91-4
MF:C7H10O4
MW:158.151902675629
MDL:MFCD00022485
CID:565915
PubChem ID:87576988
Update Time:2025-06-15

2,2-dimethyl-5-oxooxolane-3-carboxylic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-Furancarboxylic acid,tetrahydro-2,2-dimethyl-5-oxo-
    • Terebic Acid
    • 2,2-dimethyl-5-oxooxolane-3-carboxylic acid
    • Tetrahydro-2,2-dimethyl-5-oxo-3-furoic Acid
    • 2,2-dimethyl-5-oxotetrahydrofuran-3-carboxylic acid
    • 3-Furancarboxylic acid, tetrahydro-2,2-dimethyl-5-oxo-
    • (3S)-2,2-dimethyl-5-oxooxolane-3-carboxylic acid
    • (3R)-2,2-dimethyl-5-oxooxolane-3-carboxylic acid
    • terebinic acid
    • TEREBICACID
    • 2,2-dimethyl-5-oxo-2,3,4-trihydrofuran-3-carboxylic acid
    • Terebinsaure
    • UZBOWO
    • 3-Furoic acid, tetrahydro-2,2-dimethyl-5-oxo- (8CI)
    • Succinic acid, (1-hydroxy-1-methylethyl)-, γ-lactone (7CI)
    • Terebic acid (6CI)
    • Tetrahydro-2,2-dimethyl-5-oxo-3-furancarboxylic acid (ACI)
    • γ,γ-Dimethyldihydroaconic acid
    • γ,γ-Dimethylparaconic acid
    • SCHEMBL546932
    • FT-0631353
    • MFCD00022485
    • .GAMMA.,.GAMMA.-DIMETHYLPARACONIC ACID
    • UZBOWOQARWWIER-UHFFFAOYSA-N
    • 79-91-4
    • T1208
    • AKOS000583012
    • 5LZG478K6E
    • BB 0218273
    • DTXSID201000184
    • NS00041073
    • .GAMMA.,.GAMMA.-DIMETHYLDIHYDROACONIC ACID
    • Q27262538
    • TEREBIC ACID [MI]
    • Z1201617404
    • AKOS016037999
    • VS-02570
    • 2,2-Dimethyl-5-oxotetrahydro-3-furancarboxylic acid #
    • CS-0119874
    • UNII-5LZG478K6E
    • EINECS 201-233-2
    • TEREBIC ACID, (+/-)-
    • HMS1678H09
    • TEREBIC ACID(TETRAHYDRO-2,2-DIMETHYL-5-OXO-3-FURANCARBOXYLIC ACID)
    • EN300-6768709
    • T72955
    • 4,4-Dimethyl-3-carboxy-4-butyrolactone
    • GAMMA,GAMMA-DIMETHYLDIHYDROACONIC ACID
    • GAMMA,GAMMA-DIMETHYLPARACONIC ACID
    • ALBB-031454
    • STK801658
    • BBL010565
    • DB-056392
    • (+/-)-2,2-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid
    • MDL: MFCD00022485
    • Inchi: 1S/C7H10O4/c1-7(2)4(6(9)10)3-5(8)11-7/h4H,3H2,1-2H3,(H,9,10)
    • Chiave InChI: UZBOWOQARWWIER-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C(C)(C)OC(=O)C1)O

Proprietà calcolate

  • Massa esatta: 158.05800
  • Massa monoisotopica: 158.05790880g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 1
  • Complessità: 207
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 63.6
  • Carica superficiale: 0
  • Conta Tautomer: 2
  • XLogP3: 0

Proprietà sperimentali

  • Colore/forma: Incerto.
  • Densità: 0.815
  • Punto di fusione: 175.0 to 178.0 deg-C
  • Punto di ebollizione: 203.22°C (rough estimate)
  • Indice di rifrazione: 1.4610 (estimate)
  • PSA: 63.60000
  • LogP: 0.41270
  • Merck: 9161
  • Solubilità: Incerto.

2,2-dimethyl-5-oxooxolane-3-carboxylic acid Informazioni sulla sicurezza

2,2-dimethyl-5-oxooxolane-3-carboxylic acid Dati doganali

  • CODICE SA:2932190090
  • Dati doganali:

    Codice doganale cinese:

    2932190090

    Panoramica:

    2932190090 Altri composti strutturalmente non fusi ad anelli furani. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2932190090 altri composti contenenti un anello furano non utilizzato (idrogenato o no) nella struttura IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:20,0%

2,2-dimethyl-5-oxooxolane-3-carboxylic acid Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T1208-5G
Terebic Acid
79-91-4 >98.0%(T)
5g
¥2990.00 2024-04-16
TRC
B430960-10mg
2,2-dimethyl-5-oxotetrahydrofuran-3-carboxylic acid
79-91-4
10mg
$ 50.00 2022-06-07
TRC
B430960-50mg
2,2-dimethyl-5-oxotetrahydrofuran-3-carboxylic acid
79-91-4
50mg
$ 115.00 2022-06-07
TRC
B430960-100mg
2,2-dimethyl-5-oxotetrahydrofuran-3-carboxylic acid
79-91-4
100mg
$ 185.00 2022-06-07
Chemenu
CM344920-1g
2,2-dimethyl-5-oxooxolane-3-carboxylic acid
79-91-4 95%+
1g
$157 2024-07-23
Chemenu
CM344920-5g
2,2-dimethyl-5-oxooxolane-3-carboxylic acid
79-91-4 95%+
5g
$566 2024-07-23
Chemenu
CM344920-10g
2,2-dimethyl-5-oxooxolane-3-carboxylic acid
79-91-4 95%+
10g
$1248 2022-09-29
Apollo Scientific
OR912078-250mg
Terebic acid
79-91-4 95%
250mg
£117.00 2025-02-21
Apollo Scientific
OR912078-1g
Terebic acid
79-91-4 95%
1g
£225.00 2025-02-21
Apollo Scientific
OR912078-5g
Terebic acid
79-91-4 95%
5g
£605.00 2023-08-31

2,2-dimethyl-5-oxooxolane-3-carboxylic acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: tert-Butyl peroxide ;  4 h, rt
Riferimento
Sunlight-induced C-C bond formation reaction: Radical addition of alcohols/ethers/acetals to olefins
Hayakawa, Mamiko; et al, Journal of Photochemistry and Photobiology, 2021, 413,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: tert-Butyl peroxide ;  4 h, rt
Riferimento
Sunlight-induced C-C bond formation reaction: Radical addition of alcohols/ethers/acetals to olefins
Hayakawa, Mamiko; et al, Journal of Photochemistry and Photobiology, 2021, 413,

Metodo di produzione 3

Condizioni di reazione
1.1 Catalysts: tert-Butyl peroxide ;  1 h, rt
Riferimento
Photochemical C-C Bond Formation between Alcohols and Olefins by an Environmentally Benign Radical Reaction
Ouchi, Akihiko; et al, European Journal of Organic Chemistry, 2013, 2013(18), 3807-3816

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: Benzophenone Solvents: Isopropanol ;  20 min, 2 bar, 40 °C
Riferimento
Continuous-Flow Preparation of γ-Butyrolactone Scaffolds from Renewable Fumaric and Itaconic Acids under Photosensitized Conditions
Gerardy, Romaric; et al, Organic Process Research & Development, 2017, 21(12), 2012-2017

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Potassium dichromate Solvents: Water
Riferimento
LI. - Synthesis and preparation of terebic and terpenylic acids
Lawrence, W. Trevor, Journal of the Chemical Society, 1899, 75, 527-533

Metodo di produzione 6

Condizioni di reazione
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran ;  -78 °C; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Hydrochloric acid Solvents: Water ;  5 h, reflux
Riferimento
Physicochemical Properties of Terebic Acid, MBTCA, Diaterpenylic Acid Acetate, and Pinanediol as Relevant α-Pinene Oxidation Products
Kolodziejczyk, Agata; et al, ACS Omega, 2020, 5(14), 7919-7927

Metodo di produzione 7

Condizioni di reazione
1.1 Catalysts: tert-Butyl peroxide ;  1 h, rt
Riferimento
Photochemical C-C Bond Formation between Alcohols and Olefins by an Environmentally Benign Radical Reaction
Ouchi, Akihiko; et al, European Journal of Organic Chemistry, 2013, 2013(18), 3807-3816

Metodo di produzione 8

Condizioni di reazione
1.1 Catalysts: Benzenesulfonic acid, 3,3′-carbonylbis-, sodium salt (1:2) ,  Benzenesulfonic acid, 4,4′-carbonylbis-, sodium salt (1:2) Solvents: Isopropanol ,  Water ;  14 h
Riferimento
Synthesis of γ-lactols, γ-lactones and 1,4-monoprotected succinaldehydes under moderately concentrated sunlight
Dondi, Daniele; et al, Green Chemistry, 2009, 11(10), 1653-1659

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ;  5 h, reflux
Riferimento
Physicochemical Properties of Terebic Acid, MBTCA, Diaterpenylic Acid Acetate, and Pinanediol as Relevant α-Pinene Oxidation Products
Kolodziejczyk, Agata; et al, ACS Omega, 2020, 5(14), 7919-7927

Metodo di produzione 10

Condizioni di reazione
1.1 Catalysts: 1-Butanaminium, N,N,N-tributyl-, eicosa-μ-oxodi-μ5-oxodecaoxodecatungstate(4-) (… Solvents: Acetonitrile ;  24 h
Riferimento
Site-selectivity in TBADT-photocatalyzed C(sp3)-H functionalization of saturated alcohols and alkanes
Fukuyama, Takahide; et al, Chemistry Letters, 2018, 47(2), 207-209

Metodo di produzione 11

Condizioni di reazione
Riferimento
Products formed in the radiation synthesis of 5-oxotetrahydrofuran-3-carboxylic acid derivatives
Kucera, Jaromir; et al, Collection of Czechoslovak Chemical Communications, 1980, 45(12), 3564-70

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Acetone ;  3 h, 25 °C
Riferimento
Microflow photochemistry - a reactor comparison study using the photochemical synthesis of terebic acid as a model reaction
Aida, Shin; et al, Tetrahedron Letters, 2012, 53(42), 5578-5581

2,2-dimethyl-5-oxooxolane-3-carboxylic acid Raw materials

2,2-dimethyl-5-oxooxolane-3-carboxylic acid Preparation Products

2,2-dimethyl-5-oxooxolane-3-carboxylic acid Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:79-91-4)2,2-dimethyl-5-oxooxolane-3-carboxylic acid
Numero d'ordine:A1207107
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Monday, 2 September 2024 15:57
Prezzo ($):518.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:79-91-4)2,2-dimethyl-5-oxooxolane-3-carboxylic acid
A1207107
Purezza:99%
Quantità:5g
Prezzo ($):518.0
Email